A Technical Guide to 4-iodo-1,5-dimethyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 4-iodo-1,5-dimethyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-iodo-1,5-dimethyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. It details the compound's chemical properties, provides a detailed experimental protocol for its synthesis, and explores its applications as a versatile intermediate in the development of novel therapeutic agents.
Chemical and Physical Properties
4-iodo-1,5-dimethyl-1H-pyrazole is a substituted pyrazole ring featuring an iodine atom at the 4-position. This iodo-group is particularly valuable for synthetic chemists as it serves as a reactive handle for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of 4-iodo-1,5-dimethyl-1H-pyrazole
| Property | Value | Reference |
| CAS Number | 6647-96-7 | [1][2][3] |
| Molecular Formula | C₅H₇IN₂ | [3] |
| Molecular Weight | 222.03 g/mol | [3][4] |
| IUPAC Name | 4-iodo-1,5-dimethylpyrazole | [3] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO) | [5] |
Experimental Protocols: Synthesis
The synthesis of 4-iodo-1,5-dimethyl-1H-pyrazole is typically achieved through the direct iodination of the corresponding 1,5-dimethyl-1H-pyrazole precursor. The following protocol is a representative method based on established iodination procedures for pyrazole rings.[6][7]
Synthesis of 1,5-dimethyl-1H-pyrazole (Precursor)
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylhydrazine (1.0 equivalent) and a suitable solvent such as ethanol.
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Reagent Addition: Cool the flask in an ice bath. Slowly add 2,4-pentanedione (acetylacetone) (1.0 equivalent) to the solution dropwise, ensuring the temperature remains below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
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Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude 1,5-dimethyl-1H-pyrazole, which can be purified further by distillation if necessary.
Iodination of 1,5-dimethyl-1H-pyrazole
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Reaction Setup: In a flask protected from light, dissolve 1,5-dimethyl-1H-pyrazole (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
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Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution in portions at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, 4-iodo-1,5-dimethyl-1H-pyrazole, can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Discovery
The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, demonstrating a wide range of biological activities.[8] 4-iodo-1,5-dimethyl-1H-pyrazole serves as a crucial intermediate for the synthesis of novel drug candidates. The carbon-iodine bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds.
Key Applications Include:
-
Kinase Inhibitors: The pyrazole scaffold is a core component of many kinase inhibitors used in oncology.[9][10] The iodo-group allows for the strategic attachment of various aryl and heteroaryl groups via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to target the ATP-binding site of kinases.
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Anti-inflammatory Agents: Pyrazole derivatives are found in several non-steroidal anti-inflammatory drugs (NSAIDs).[5] This building block enables the synthesis of novel analogues to explore improved efficacy and selectivity profiles.
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Compound Library Synthesis: Its reactivity makes it an ideal starting material for generating large libraries of diverse pyrazole-based compounds for high-throughput screening, accelerating the discovery of new bioactive molecules.
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram outlines the general two-step synthesis of 4-iodo-1,5-dimethyl-1H-pyrazole.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. aobchem.com [aobchem.com]
- 3. 4-Iodo-1,5-dimethyl-1H-pyrazole | C5H7IN2 | CID 12383785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-二甲基-4-碘吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
